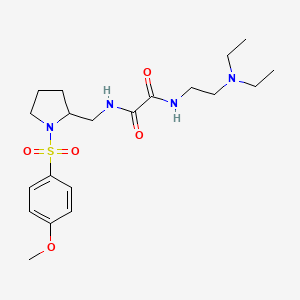
(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol” is a chemical compound with the molecular formula C10H10N2O . It has a molecular weight of 174.2 . The compound is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of pyrazole-based compounds, such as “(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol”, can be achieved through various strategies. These include multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The InChI code for “(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol” is 1S/C10H10N2O/c13-8-9-3-1-4-10(7-9)12-6-2-5-11-12/h1-7,13H,8H2 . This code provides a unique identifier for the compound and can be used to generate its molecular structure.Chemical Reactions Analysis
Pyrazole-based ligands, such as “(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol”, have been found to exhibit catalytic properties in the oxidation reaction of catechol to o-quinone .Physical And Chemical Properties Analysis
“(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol” is a solid or semi-solid or lump or liquid . The compound is typically stored in a dry environment at temperatures between 2-8°C .Applications De Recherche Scientifique
- Leishmaniasis, a neglected tropical disease, affects millions of people globally. The synthesized pyrazole derivatives containing this compound have demonstrated potent antileishmanial activity against Leishmania aethiopica clinical isolates. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .
- Malaria remains a significant global health concern. The same hydrazine-coupled pyrazole derivatives were evaluated for their antimalarial effects against Plasmodium berghei-infected mice. Compounds 14 and 15 showed promising inhibition effects, suggesting their potential as antimalarial agents .
- A molecular simulation study justified the potent in vitro antipromastigote activity of compound 13. It exhibited a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy. LmPTR1 is a validated target for antileishmanial drug development .
- While not directly studied for this compound, related pyrazoles have been investigated as potential antibiotics targeting bacterial membranes. Such compounds could play a crucial role in overcoming bacterial resistance to existing antibiotics .
- Researchers have successfully synthesized novel fluorinated pyrazoles, including those containing a fluorophenyl group. This compound’s structural motif could inspire further exploration of fluorinated pyrazoles with diverse biological activities .
Antileishmanial Activity
Antimalarial Potential
Molecular Docking Studies
Antibacterial Membrane Targeting
Synthesis of Novel Fluorinated Pyrazoles
Mécanisme D'action
While the exact mechanism of action for “(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol” is not specified, pyrazole derivatives have been found to exhibit various biological activities. They have been used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .
Safety and Hazards
Orientations Futures
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, the future directions for “(3-Fluoro-4-(1H-pyrazol-1-yl)phenyl)methanol” and similar compounds could involve further exploration of their potential applications in these fields.
Propriétés
IUPAC Name |
(3-fluoro-4-pyrazol-1-ylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O/c11-9-6-8(7-14)2-3-10(9)13-5-1-4-12-13/h1-6,14H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITWETCNVFBIGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152508-95-6 |
Source


|
| Record name | [3-fluoro-4-(1H-pyrazol-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dichlorophenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2703623.png)




![1-(2,3-dimethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2703630.png)
![5-(3-chlorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2703632.png)
![(3-(3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl butyrate](/img/structure/B2703633.png)

![(5,6-Dichloropyridin-3-yl)-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]methanone](/img/structure/B2703639.png)

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2703641.png)
